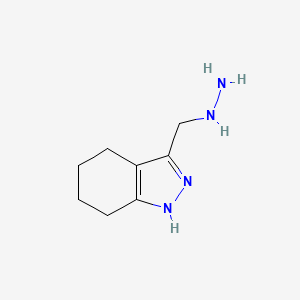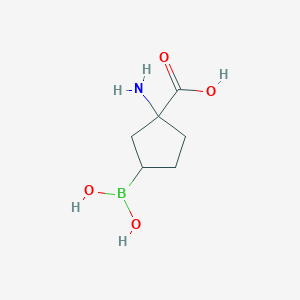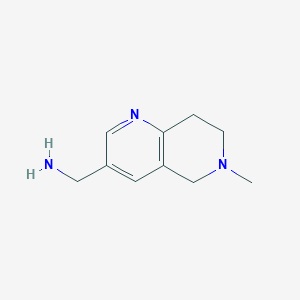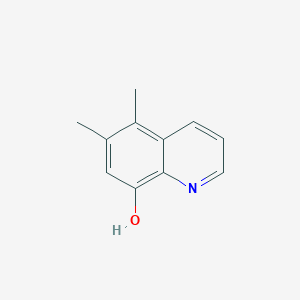
8-Fluoro-1-methylquinolin-4(1H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-Fluoro-1-metilquinolin-4(1H)-ona es un compuesto orgánico aromático heterocíclico. Pertenece a la familia de la quinolina, que se caracteriza por una estructura cíclica fusionada que consiste en un anillo de benceno y un anillo de piridina. La presencia de un átomo de flúor en la posición 8 y un grupo metilo en la posición 1 del anillo de quinolina confiere propiedades químicas y físicas únicas a este compuesto. Es de interés en varios campos de investigación debido a sus potenciales actividades biológicas y aplicaciones en química medicinal.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de 8-Fluoro-1-metilquinolin-4(1H)-ona se puede lograr a través de varias rutas sintéticas. Un método común implica la ciclización de precursores apropiados en condiciones específicas. Aquí hay una ruta sintética general:
Materiales de partida: La síntesis comienza con la selección de materiales de partida adecuados, como la 2-fluoroanilina y el acetoacetato de etilo.
Formación de intermediario: Los materiales de partida sufren una serie de reacciones, incluida la condensación y la ciclización, para formar un compuesto intermedio.
Ciclización: El intermedio se somete luego a ciclización en condiciones ácidas o básicas para formar la estructura cíclica de la quinolina.
Métodos de producción industrial
En un entorno industrial, la producción de 8-Fluoro-1-metilquinolin-4(1H)-ona puede implicar condiciones de reacción optimizadas para garantizar un alto rendimiento y pureza. Esto incluye el uso de catalizadores eficientes, condiciones controladas de temperatura y presión, y técnicas de purificación como la recristalización o la cromatografía.
Análisis De Reacciones Químicas
Tipos de reacciones
8-Fluoro-1-metilquinolin-4(1H)-ona puede sufrir varios tipos de reacciones químicas, que incluyen:
Oxidación: El compuesto se puede oxidar para formar derivados de quinolina N-óxido.
Reducción: Las reacciones de reducción pueden conducir a la formación de derivados de dihidroquinolina.
Sustitución: El átomo de flúor en la posición 8 se puede sustituir con otros grupos funcionales mediante reacciones de sustitución aromática nucleófila.
Reactivos y condiciones comunes
Oxidación: Los agentes oxidantes comunes incluyen el peróxido de hidrógeno y los perácidos.
Reducción: Se utilizan agentes reductores como el borohidruro de sodio o el hidruro de aluminio y litio.
Sustitución: Los nucleófilos como las aminas o los tioles se pueden utilizar para reacciones de sustitución.
Productos principales
Los productos principales formados a partir de estas reacciones incluyen derivados de quinolina N-óxido, derivados de dihidroquinolina y compuestos de quinolina sustituidos con varios grupos funcionales.
Aplicaciones Científicas De Investigación
8-Fluoro-1-metilquinolin-4(1H)-ona tiene varias aplicaciones de investigación científica, que incluyen:
Química medicinal: Se estudia su potencial como farmacóforo en el desarrollo de nuevos fármacos, particularmente para sus actividades antimicrobianas, antivirales y anticancerígenas.
Investigación biológica: El compuesto se utiliza en ensayos biológicos para estudiar sus efectos en varios objetivos y vías biológicas.
Síntesis química: Sirve como bloque de construcción en la síntesis de moléculas orgánicas más complejas.
Ciencia de materiales: Las propiedades únicas del compuesto lo hacen interesante en el desarrollo de nuevos materiales con propiedades electrónicas u ópticas específicas.
Mecanismo De Acción
El mecanismo de acción de 8-Fluoro-1-metilquinolin-4(1H)-ona implica su interacción con objetivos y vías moleculares específicas. Por ejemplo, en química medicinal, puede actuar inhibiendo enzimas o receptores involucrados en procesos de enfermedades. La presencia del átomo de flúor puede mejorar su afinidad de unión y selectividad para ciertos objetivos, mientras que la estructura cíclica de la quinolina permite interacciones con ácidos nucleicos o proteínas.
Comparación Con Compuestos Similares
Compuestos similares
8-Fluoroquinolina: Carece del grupo metilo en la posición 1.
1-Metilquinolin-4(1H)-ona: Carece del átomo de flúor en la posición 8.
Quinolin-4(1H)-ona: Carece tanto del átomo de flúor como del grupo metilo.
Unicidad
8-Fluoro-1-metilquinolin-4(1H)-ona es única debido a la presencia combinada del átomo de flúor y el grupo metilo, que imparte propiedades químicas y biológicas distintas. Esta combinación puede mejorar su reactividad, afinidad de unión y potenciales actividades biológicas en comparación con compuestos similares.
Propiedades
IUPAC Name |
8-fluoro-1-methylquinolin-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8FNO/c1-12-6-5-9(13)7-3-2-4-8(11)10(7)12/h2-6H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHFSJGVUPYHJJA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC(=O)C2=C1C(=CC=C2)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8FNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(Z)-N-hydroxy-C-methylcarbonimidoyl]benzene-1,3-diol](/img/structure/B11913267.png)




![6-Chloro-1,4-dioxaspiro[4.5]decane](/img/structure/B11913312.png)





![2-Methyloctahydro-1H-pyrrolo[3,4-c]pyridine hydrochloride](/img/structure/B11913354.png)
![2-Chloro-7-fluoroimidazo[1,2-A]pyridine](/img/structure/B11913355.png)
